4-bromo-2-methyl-N-propylbenzamide
Overview
Description
4-Bromo-2-methyl-N-propylbenzamide, also known as 2-(4-bromo-2-methylbenzamido)propanenitrile, is an organic compound that belongs to the amide class of organic molecules. It has a molecular weight of 256.14 .
Molecular Structure Analysis
The molecular formula of this compound is C11H14BrNO . The InChI code for this compound is 1S/C11H14BrNO/c1-3-6-13-11(14)10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) .Scientific Research Applications
Photocatalytic Degradation
Photocatalytic degradation studies, using adsorbents like zeolite, silica, and activated carbon loaded with titanium dioxide, have explored the enhanced mineralization of propyzamide, a chemical analog to bromobenzamides. This research suggests that adsorbent supports can concentrate target substrates, like propyzamide, to enhance the rate of mineralization and reduce the concentration of possibly toxic intermediates in solutions (Torimoto et al., 1996).
Crystal Engineering
In crystal engineering, the interactions between halogen bonds and hydrogen bonds have been explored, highlighting the synthesis and design of molecular structures. Research indicates that both carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons can be exploited for crystal design, suggesting a potential application in designing molecular structures with bromobenzamide derivatives (Saha et al., 2005).
Radiosynthesis for Medical Imaging
A study on the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors indicates the application of bromobenzamide derivatives in developing tracers for gamma-emission tomography. This research underscores the utility of such compounds in medical imaging and diagnostics (Mertens et al., 1994).
Anticonvulsant Activity
Research on the anticonvulsant activity of 4-aminobenzamides, a structure related to bromobenzamides, has demonstrated the potential therapeutic application of these compounds in treating seizures. This suggests that derivatives like 4-bromo-2-methyl-N-propylbenzamide could potentially be explored for similar pharmacological applications (Clark et al., 1984).
Synthesis and Chemical Analysis
Studies involving the synthesis of quinazolin-4(3H)-ones and their derivatives highlight the role of bromide ions and related compounds in facilitating chemical reactions, suggesting potential applications in chemical synthesis and drug development (Davoodnia et al., 2010).
Properties
IUPAC Name |
4-bromo-2-methyl-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-6-13-11(14)10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFGRNPVFZCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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